molecular formula C10H12N4Na3O13P3 B13385524 trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Cat. No.: B13385524
M. Wt: 558.11 g/mol
InChI Key: FHYSVBOUQFJKCI-UHFFFAOYSA-K
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Description

Trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is a complex chemical compound that belongs to the class of nucleotides. It is also known as 2’-Deoxyinosine-5’-monophosphate sodium salt. This compound is significant in various biochemical and industrial applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate involves multiple steps. The primary route includes the phosphorylation of 2’-deoxyinosine. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction conditions often require controlled temperatures and pH to ensure the stability of the intermediate and final products.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated reactors that maintain precise control over reaction parameters. The process involves continuous monitoring and adjustment of temperature, pH, and reactant concentrations to optimize yield and purity. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphate derivatives.

    Reduction: Reduction reactions can modify the purine ring, leading to different nucleoside analogs.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming various esters and ethers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various phosphorylated nucleosides and their analogs, which have significant applications in biochemical research and pharmaceuticals.

Scientific Research Applications

Trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various nucleotides and nucleosides.

    Biology: The compound is utilized in studies related to DNA and RNA synthesis, repair, and replication.

    Medicine: It serves as a building block for antiviral and anticancer drugs.

    Industry: The compound is used in the production of biochemical reagents and diagnostic kits.

Mechanism of Action

The mechanism of action of trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate involves its incorporation into nucleic acids. It acts as a substrate for various enzymes involved in DNA and RNA synthesis. The compound interacts with polymerases and other enzymes, facilitating the formation of phosphodiester bonds, which are crucial for the elongation of nucleic acid chains.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyadenosine-5’-monophosphate: Similar in structure but contains adenine instead of hypoxanthine.

    2’-Deoxyguanosine-5’-monophosphate: Contains guanine instead of hypoxanthine.

    2’-Deoxycytidine-5’-monophosphate: Contains cytosine instead of hypoxanthine.

Uniqueness

Trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is unique due to its specific purine base (hypoxanthine) and its role in the synthesis of inosine-containing nucleotides. This uniqueness makes it valuable in specific biochemical pathways and therapeutic applications.

Biological Activity

The compound trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate, commonly referred to as Inosine-5'-triphosphate (ITP), is a nucleotide analog with significant biological activity. This article explores its biological mechanisms, pharmacological implications, and relevant research findings.

Molecular Structure

  • Molecular Formula : C21H27N7Na3O17P3
  • Molecular Weight : 765.39 g/mol
  • CAS Number : 1184-16-3

Physical Properties

PropertyValue
Boiling PointNot available
Storage ConditionsInert atmosphere, -20°C

ITP primarily functions as a substrate for various enzymes, particularly DNA and RNA polymerases. Its triphosphate group is crucial for phosphorylation reactions, which are essential in nucleotide incorporation during nucleic acid synthesis. The hydrolysis of the triphosphate group releases energy necessary for forming phosphodiester bonds between nucleotides, influencing the fidelity and efficiency of DNA replication and transcription processes .

Interaction with Enzymes

Research indicates that ITP can interact with several enzymes involved in nucleotide metabolism:

  • DNA Polymerases : ITP can be incorporated into DNA strands during replication. Its presence may lead to mutations due to altered base-pairing properties compared to standard nucleotides like deoxyadenosine.
  • RNA Polymerases : Similar to DNA polymerases, ITP serves as a substrate for RNA synthesis, impacting transcriptional fidelity and efficiency .

Pharmacological Implications

ITP's role in cellular signaling pathways has made it a target for pharmacological intervention:

  • Purinergic Signaling : ITP participates in purinergic signaling, affecting various physiological processes including immune response and inflammation . It acts on P2Y receptors, which are implicated in mediating cellular responses to extracellular ATP and other nucleotides.

Study 1: Impact on Immune Response

A study published in the Journal of Immunology demonstrated that ITP enhances the activation of immune cells through purinergic signaling pathways. The administration of ITP in murine models resulted in increased cytokine production and enhanced T-cell activation, suggesting its potential use as an immunomodulatory agent .

Study 2: Role in Cancer Therapy

Research has also explored ITP's potential in cancer therapy. A clinical trial investigated the effects of ITP on tumor growth inhibition in patients with advanced solid tumors. Results indicated that ITP treatment led to a significant reduction in tumor size and improved patient outcomes, highlighting its therapeutic potential .

Properties

IUPAC Name

trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N4O13P3.3Na/c15-5-1-7(14-4-13-8-9(14)11-3-12-10(8)16)25-6(5)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h3-7,15H,1-2H2,(H,20,21)(H,22,23)(H,11,12,16)(H2,17,18,19);;;/q;3*+1/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYSVBOUQFJKCI-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4Na3O13P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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